Aspidospermine
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Overview
Description
Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma . This compound has garnered significant interest due to its complex structure and potential biological activities. This compound is known for its antiparasitic properties and has been a popular target for total synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to prepare aspidospermine. One notable method involves a ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition reaction sequence . This method provides the desired tricyclic product as a single diastereomer. Another approach includes the use of a γ-amino-β-hydroxy-α-diazo carbonyl compound, which fragments in the presence of a Lewis acid to give an iminium product that can be directly reduced to the corresponding amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Aspidospermine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Aspidospermine has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for developing new synthetic strategies and methodologies.
Biology: It exhibits antiparasitic activity against genera such as Plasmodium, Leishmania, and Trypanossoma.
Medicine: this compound has potential therapeutic applications due to its cytotoxic and genotoxic properties.
Mechanism of Action
Aspidospermine exerts its effects through various molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response in human HepG2 cells . The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle regulation, endoplasmic reticulum stress, apoptosis, and DNA repair . At higher concentrations, this compound increases the expression of genes such as CYP1A1 and GADD153, leading to increased oxidative stress and endoplasmic reticulum stress .
Comparison with Similar Compounds
- Vincadine
- Eburnamine
- Monoterpenoid quinolone-type alkaloids
Aspidospermine’s uniqueness lies in its complex structure and diverse biological activities, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
466-49-9 |
---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |
InChI Key |
ARQOGCYMPUOVHK-ZHHKINOHSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
melting_point |
208 - 209 °C |
1935-07-5 466-49-9 |
|
physical_description |
Solid |
solubility |
0.05 M |
Synonyms |
aspidospermine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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